Product packaging for Cyclo-Somatostatin acetate(Cat. No.:CAS No. 211056-95-0)

Cyclo-Somatostatin acetate

Cat. No.: B6303685
CAS No.: 211056-95-0
M. Wt: 840.0 g/mol
InChI Key: IJKZEUWXCAHBPS-JZXGHADUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Conceptual Framework of Somatostatin (B550006) and its Synthetic Analogs in Research

Somatostatin is a naturally occurring peptide hormone that regulates the endocrine system, affects neurotransmission, and influences cell proliferation by interacting with G protein-coupled somatostatin receptors (SSTRs). targetmol.comnih.gov There are two primary bioactive forms, somatostatin-14 and somatostatin-28, which are derived from the same precursor protein. nih.govcymitquimica.com Somatostatin's primary function is inhibitory; it suppresses the release of numerous other hormones, including growth hormone, insulin (B600854), and glucagon (B607659). targetmol.comnih.govresearchgate.net

The therapeutic and research potential of natural somatostatin is limited by its very short half-life of one to three minutes in the body, as it is rapidly broken down by peptidases. nih.govmdpi.comnih.gov This significant drawback spurred the development of synthetic somatostatin analogs (SSAs) with much longer biological half-lives and improved stability. nih.govmdpi.comfrontiersin.org These analogs, such as octreotide (B344500) and lanreotide, have become invaluable in both clinical settings and research for their ability to mimic or, in the case of antagonists, block the actions of endogenous somatostatin. nih.govmdpi.com

Historical Context of Cyclo-Somatostatin Analog Development as Research Probes

The discovery of somatostatin in 1973 as an inhibitor of growth hormone release set the stage for decades of research into its physiological roles. nih.gov The initial challenge of its short half-life was overcome in the 1980s with the synthesis of the first stable analogs, like octreotide. nih.govbioscientifica.com These early analogs were primarily agonists, designed to replicate and prolong the inhibitory effects of natural somatostatin.

Further research into the structure-activity relationships of somatostatin led to the development of cyclic octapeptides and other analogs with varying affinities for the five different somatostatin receptor subtypes (SSTR1-5). frontiersin.orgunipi.it This diversification of synthetic analogs provided researchers with more specific tools to dissect the individual roles of each receptor subtype. The creation of somatostatin antagonists, such as Cyclo-Somatostatin, represented a significant advancement, allowing scientists to block somatostatin signaling and investigate the consequences of this inhibition. tocris.com This has been crucial for understanding the baseline functions of the somatostatin system and the effects of its dysregulation.

Significance of Cyclic Peptide Structures in Biochemical Research

Cyclic peptides, like Cyclo-Somatostatin acetate (B1210297), offer several advantages over their linear counterparts in biochemical research. biomolther.orgnih.gov Their cyclic structure provides conformational rigidity, which can lead to enhanced binding affinity and selectivity for their target receptors. biomolther.orgnih.govmdpi.com This rigidity reduces the entropic penalty upon binding, often resulting in more potent biological activity. nih.gov

Furthermore, the cyclic nature of these peptides confers a greater resistance to degradation by exopeptidases and endopeptidases, as they lack the terminal amino and carboxyl groups that are susceptible to enzymatic cleavage. biomolther.orgnih.gov This increased metabolic stability is a critical feature for research tools, ensuring a longer duration of action and more consistent experimental results. rsc.org The enhanced stability and defined three-dimensional structure of cyclic peptides make them excellent scaffolds for designing highly specific agonists and antagonists for a wide range of biological targets. mdpi.comresearchgate.net

FeatureLinear PeptidesCyclic Peptides
Structure Flexible chainConformationally constrained ring
Receptor Binding Often lower affinity and selectivityGenerally higher affinity and selectivity biomolther.orgnih.gov
Metabolic Stability Susceptible to exopeptidases and endopeptidasesMore resistant to enzymatic degradation biomolther.orgnih.gov
Biological Activity Can be less potentOften more potent due to conformational rigidity biomolther.orgnih.gov

Overview of Cyclo-Somatostatin Acetate as a Specific Research Tool

This compound is specifically utilized in research as a non-selective somatostatin receptor antagonist. tocris.com It is a valuable tool for investigating the physiological and pathophysiological roles of the somatostatin system. By blocking the effects of endogenous somatostatin, researchers can study processes that are normally under its inhibitory control. tocris.com

This compound is classified as an effective and potent antagonist of the somatostatin receptor. targetmol.combioscience.co.ukabmole.comabmole.commedchemexpress.com It functions by binding to somatostatin receptors, thereby preventing the natural ligand, somatostatin, from binding and initiating its signaling cascade. This blockade allows for the study of the downstream effects that are regulated by somatostatin.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H61N7O8 B6303685 Cyclo-Somatostatin acetate CAS No. 211056-95-0

Properties

IUPAC Name

acetic acid;(3S,6S,9R,12S)-6-(4-aminobutyl)-12-benzyl-9-(1H-indol-3-ylmethyl)-3-[(1R)-1-phenylmethoxyethyl]-1,4,7,10,13-pentazacycloicosane-2,5,8,11,14-pentone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H57N7O6.C2H4O2/c1-30(57-29-32-18-8-5-9-19-32)40-44(56)46-25-15-3-2-10-23-39(52)48-37(26-31-16-6-4-7-17-31)42(54)50-38(27-33-28-47-35-21-12-11-20-34(33)35)43(55)49-36(41(53)51-40)22-13-14-24-45;1-2(3)4/h4-9,11-12,16-21,28,30,36-38,40,47H,2-3,10,13-15,22-27,29,45H2,1H3,(H,46,56)(H,48,52)(H,49,55)(H,50,54)(H,51,53);1H3,(H,3,4)/t30-,36+,37+,38-,40+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKZEUWXCAHBPS-JZXGHADUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NCCCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)NCCCCCCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5.CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H61N7O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

840.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Cellular Mechanisms of Action of Cyclo Somatostatin Acetate

Somatostatin (B550006) Receptor (SSTR) Binding and Selectivity Profiles

Cyclo-Somatostatin acetate (B1210297) is recognized as a non-selective somatostatin receptor ligand, capable of interacting with multiple SSTR subtypes. rndsystems.comtocris.com Its functional output, however, can vary significantly depending on the receptor subtype and the specific cellular context, displaying both antagonistic and, in some cases, agonistic properties.

Cyclo-Somatostatin is identified as a potent antagonist of the somatostatin receptor type 1 (SSTR1). medchemexpress.com In the context of colorectal cancer (CRC) cells, the inhibition of SSTR1 signaling by Cyclo-Somatostatin has been shown to decrease cell proliferation, reduce the population size of aldehyde dehydrogenase positive (ALDH+) cancer stem cells, and diminish sphere-formation capabilities. medchemexpress.comnih.govtargetmol.commedchemexpress.com This suggests that by blocking the native somatostatin signaling pathway at SSTR1, Cyclo-Somatostatin can interfere with feedback mechanisms that regulate cancer stem cell populations and their growth dynamics. nih.gov

The predominant pharmacological profile of Cyclo-Somatostatin is that of a non-selective SSTR antagonist. rndsystems.comtocris.com In this capacity, it effectively blocks the physiological effects of endogenous somatostatin across various systems. These blocked effects include the modulation of airway β-adrenergic function, corticotropin-releasing factor (CRF)-induced suppression of gastric emptying, and the regulation of acetylcholine, growth hormone, insulin (B600854), and glucagon (B607659) release. rndsystems.comtocris.com

Interestingly, a significant deviation from its antagonist profile has been reported. In the human neuroblastoma cell line SH-SY5Y, Cyclo-Somatostatin is reported to act as a potent sst receptor agonist, where it is suggested to exert antiproliferative effects. rndsystems.comtocris.com This dual activity highlights the complexity of its interaction with the SSTR system, where the cellular environment can dictate the functional outcome of the ligand-receptor interaction.

Receptor InteractionActivityCell Line / SystemKey Findings
SSTR1 AntagonistColorectal Cancer (CRC) CellsInhibits SSTR1 signaling, leading to decreased cell proliferation and sphere-formation. medchemexpress.comnih.govtargetmol.com
General SSTRs AntagonistVarious (e.g., endocrine, gastric)Blocks somatostatin's effects on hormone release (GH, insulin, glucagon) and gastric emptying. rndsystems.comtocris.com
SSTRs AgonistHuman Neuroblastoma SH-SY5Y CellsActs as a potent agonist, suggesting a potential antiproliferative role in this specific cell type. rndsystems.comtocris.com

The interaction between somatostatin analogs and SSTRs, which are G-protein coupled receptors (GPCRs), is a dynamic process crucial for receptor activation. nih.gov While specific structural studies for Cyclo-Somatostatin are not detailed, the binding mechanisms can be inferred from studies on somatostatin and other analogs. Ligand binding occurs in a pocket formed by the seven transmembrane (TM) helices of the receptor. nih.gov

A key structural feature in this interaction is the extracellular loop 2 (ECL2), which plays a significant role in ligand recognition and binding stability. nih.gov The binding of a ligand can induce conformational changes in the receptor, including the movement of ECL2 to "close" over the bound peptide, stabilizing the interaction. nih.govbiorxiv.org The specific amino acid sequence of the ligand determines its interaction pattern with key residues within the receptor's binding pocket, influencing its affinity and selectivity for different SSTR subtypes. nih.govnih.gov This induced-fit mechanism is fundamental to the subsequent activation of intracellular signaling pathways. nih.gov

Intracellular Signaling Cascade Modulation

The binding of somatostatin or its analogs to SSTRs initiates a cascade of intracellular events. All five SSTR subtypes are known to couple to pertussis toxin-sensitive inhibitory G-proteins (Gi/o). medchemexpress.comdrugbank.com This coupling is the primary mechanism through which SSTR activation leads to the modulation of downstream effectors, including adenylyl cyclase and various ion channels. mdpi.com

A canonical signaling pathway for all five SSTR subtypes is the inhibition of adenylyl cyclase activity upon activation. medchemexpress.comdrugbank.comnih.govnih.gov This action is mediated by the Gi protein, which, upon receptor activation, inhibits the enzyme, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). drugbank.comnih.gov

As an SSTR antagonist, Cyclo-Somatostatin's primary role is to block the ability of endogenous somatostatin to inhibit adenylyl cyclase. By preventing this inhibition, Cyclo-Somatostatin can lead to relatively higher levels of cAMP than would be present in the presence of somatostatin. Conversely, in cell types like the SH-SY5Y line where it acts as an agonist, Cyclo-Somatostatin would mimic the natural ligand and actively cause the inhibition of adenylyl cyclase, resulting in lower cAMP levels. rndsystems.comtocris.com

SSTR activation is intricately linked to the regulation of ion channel activity, which is a key mechanism for controlling cell excitability and secretory processes. mdpi.com

Potassium (K+) Channels: Somatostatin receptor activation generally leads to the stimulation of voltage-gated potassium channels. mdpi.com This effect can be mediated directly by G-protein subunits coupling the receptor to the channel. nih.gov The opening of K+ channels leads to potassium efflux, causing membrane hyperpolarization. This hyperpolarization makes it more difficult for the cell to reach the threshold for depolarization, thus having an inhibitory effect on processes like hormone secretion. nih.gov As an antagonist, Cyclo-Somatostatin would prevent somatostatin-induced K+ channel activation.

Calcium (Ca2+) Channels: Concurrently, SSTR activation inhibits voltage-dependent calcium channels. mdpi.comnih.gov This reduces the influx of calcium into the cell, which is a critical trigger for exocytosis and neurotransmitter release. nih.govjneurosci.org The modulation can affect various types of high voltage-activated (HVA) calcium channels, including N- and P/Q-types. nih.gov By blocking SSTRs, Cyclo-Somatostatin prevents this inhibitory effect, thereby permitting greater calcium influx than would occur in the presence of somatostatin.

In contexts where Cyclo-Somatostatin functions as an agonist, it would be expected to enhance potassium channel activity and inhibit calcium channel currents, mimicking the inhibitory actions of somatostatin.

Signaling PathwayGeneral Effect of SSTR ActivationEffect of Cyclo-Somatostatin as an Antagonist
Adenylyl Cyclase Inhibition, leading to decreased intracellular cAMP. drugbank.comnih.govBlocks somatostatin-induced inhibition of adenylyl cyclase.
Potassium (K+) Channels Activation, leading to membrane hyperpolarization. mdpi.comnih.govPrevents somatostatin-induced activation of K+ channels.
Calcium (Ca2+) Channels Inhibition, leading to reduced intracellular Ca2+ influx. mdpi.comnih.govBlocks somatostatin-induced inhibition of Ca2+ channels.

Activation of Protein Phosphatases (e.g., SHP-1, SHP-2, PTP)

A primary mechanism underlying the anti-proliferative effects of Cyclo-Somatostatin acetate is the activation of protein tyrosine phosphatases (PTPs). nih.gov Upon ligand binding, particularly to the SSTR2 subtype, a signaling complex is formed that recruits and activates specific PTPs.

SHP-1 (Src Homology 2 domain-containing Phosphatase-1): The sst2 receptor acts as a negative regulator of cell growth by recruiting and activating SHP-1. nih.gov SHP-1 is a non-receptor PTP that has been identified as a tumor suppressor, and its activation can dephosphorylate and inactivate key signaling proteins involved in cell growth, such as STAT3. nih.gov Loss of SHP-1 function has been linked to the constitutive activation of oncogenic pathways. nih.gov

SHP-2 (Src Homology 2 domain-containing Phosphatase-2): Research has identified SHP-2 as another critical molecule associated with the sst2 receptor. nih.gov The activation of sst2 by somatostatin analogs leads to the recruitment of SHP-2 to phosphorylated tyrosine residues on the receptor. nih.gov This interaction is a crucial step that precedes and is required for the subsequent activation of SHP-1, thereby transmitting the anti-mitogenic signal. nih.gov

The activation of these phosphatases counteracts the activity of protein tyrosine kinases, which are often overactive in cancer cells, thus playing a direct role in the cytostatic (growth-inhibiting) effects of somatostatin analogs. oup.com

Interactions with Mitogen-Activated Protein Kinase (MAPK) Pathways

The interaction of this compound with the Mitogen-Activated Protein Kinase (MAPK) signaling pathways is complex and can be either stimulatory or inhibitory depending on the receptor subtype and cellular context. The MAPK cascades are crucial regulators of cell proliferation, differentiation, and survival.

Inhibitory Actions: In many cancer cell models, somatostatin analogs inhibit MAPK activity that is stimulated by growth factors like platelet-derived growth factor (PDGF). nih.gov This inhibition is a key component of somatostatin's anti-proliferative effect and can occur through different pathways, sometimes independent of Ras, another key signaling protein. nih.gov Studies in human neuroblastoma cells show that analogs targeting SSTR1, SSTR2, and SSTR5 can inhibit PDGF-stimulated MAP kinase activity. nih.govresearchgate.net

Stimulatory Actions: Conversely, in some cell systems, somatostatin has been shown to activate the MAP kinase pathway (also known as the ERK pathway). oup.com For instance, activation of the SSTR1 receptor can lead to a robust activation of ERK. oup.com This process involves other signaling intermediaries, including the small G protein Ras and phosphatidylinositol 3-kinase (PI3 kinase). oup.com Furthermore, research in intestinal cells has demonstrated that somatostatin stimulates the p38 MAPK pathway via the SSTR2 receptor. nih.gov This specific interaction highlights the diverse and context-dependent roles of somatostatin signaling.

Regulation of Cyclic AMP Production

A well-established mechanism of action for this compound is the potent inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production. patsnap.com Somatostatin receptors are coupled to inhibitory G-proteins (Gi). mdpi.commdpi.com

Upon binding of a somatostatin analog, the activated Gi protein inhibits the enzyme adenylyl cyclase. patsnap.comteachmephysiology.com Adenylyl cyclase is responsible for converting ATP into cAMP. mdpi.comyoutube.com The resulting decrease in intracellular cAMP levels has profound effects on cellular function, most notably the inhibition of hormone secretion from endocrine cells. patsnap.commdpi.com This reduction in cAMP lowers the activity of Protein Kinase A (PKA), a key downstream effector that phosphorylates numerous proteins involved in secretory processes and cell proliferation. nih.govoup.com Studies using somatostatin analogs have demonstrated the effective inhibition of forskolin-induced cAMP accumulation, confirming this signaling pathway. nih.govnih.gov

Cellular Responses Elicited by this compound

The activation of the molecular pathways described above translates into distinct and measurable responses at the cellular level. These responses primarily involve the inhibition of cell growth and the modulation of secretory functions.

Inhibition of Cell Proliferation and Sphere Formation in Research Models

This compound and its analogs are potent inhibitors of cell proliferation, a characteristic demonstrated across numerous cancer research models. mdpi.com This anti-proliferative effect can be cytostatic (arresting the cell cycle) or cytotoxic (inducing apoptosis) and is often mediated by SSTR2. nih.govsemanticscholar.org The binding of somatostatin to its receptors on tumor cells can lead to tumor regression by reducing cell proliferation and inducing apoptosis. mdpi.com

Sphere formation assays are an in vitro method used to quantify the self-renewal capacity of cancer stem cells (CSCs), which are believed to drive tumor growth and recurrence. nih.govprotocols.io By inhibiting key CSC-related pathways, such as the Wnt/β-catenin and Notch pathways, somatostatin analogs can attenuate the ability of cancer cells to form these spheres, indicating an impact on the cancer stem cell population. mdpi.com

Cell Line/ModelSomatostatin AnalogObserved EffectReference
HT-29 (Colon Cancer)TT-23259 ± 6% decrease in cancer cell number mdpi.com
HT-29 (Colon Cancer)Sandostatin (Octreotide)21 ± 12% decrease in cancer cell number mdpi.com
Caco-2 (Colon Cancer)Somatostatin-14Inhibited basal cell growth and DNA synthesis nih.gov
SW 480 (Colon Cancer)Not SpecifiedInhibition of sphere formation ability mdpi.com
Capan-2 & A549 (Pancreatic & Lung Cancer)Octreotide (B344500)/RC-160Dose-dependent growth inhibition nih.govsemanticscholar.org

Impact on Specific Cell Populations (e.g., ALDH+ cells)

Research into tumor biology has identified specific subpopulations of cells, known as cancer stem cells (CSCs), that are highly tumorigenic and resistant to therapy. mdpi.com One prominent marker used to identify these cells is the enzyme aldehyde dehydrogenase (ALDH). frontiersin.org Cells with high ALDH activity (ALDH+) exhibit stem-like properties and are associated with poor prognosis in several cancers. frontiersin.orgmdpi.com

The ALDH1B1 isoform, in particular, has been identified as a marker for progenitor and stem cells in tissues like the colon and pancreas. mdpi.com Studies have shown that inhibition of ALDH1B1 in colon adenocarcinoma cells attenuates their ability to form spheres in vitro and reduces their tumorigenicity. mdpi.com Given that somatostatin signaling can inhibit pathways crucial for CSC maintenance (e.g., Wnt/β-catenin, Notch), its effects on cell proliferation extend to these critical ALDH+ cell populations, representing a key mechanism for its anti-tumor activity. mdpi.com

Modulation of Secretory Processes at the Cellular Level

A primary and defining function of somatostatin is the powerful inhibition of secretory processes in endocrine and exocrine cells. teachmephysiology.comwikipedia.org This effect is a direct consequence of the reduction in intracellular cAMP and calcium levels following somatostatin receptor activation. nih.gov

In one experimental model using GH3 growth hormone-secreting cells, somatostatin was shown to inhibit the secretion of growth hormone by 80%. nih.gov This inhibitory action is highly specific; in the same experiment, the transport of a viral membrane protein to the cell surface was not inhibited, demonstrating that somatostatin selectively targets the regulated secretory pathway. nih.gov This modulation occurs late in the secretory pathway, likely affecting the process of exocytosis, where secretory vesicles fuse with the plasma membrane to release their contents. nih.gov

Hormone/SubstanceSecreting Gland/OrganEffect of SomatostatinReference
Growth Hormone (GH)Anterior PituitaryInhibition patsnap.commdpi.com
InsulinPancreas (β-cells)Inhibition teachmephysiology.comwikipedia.org
GlucagonPancreas (α-cells)Inhibition teachmephysiology.comwikipedia.org
GastrinStomach (G-cells)Inhibition wikipedia.org
Gastric AcidStomach (Parietal cells)Inhibition teachmephysiology.comwikipedia.org
Cholecystokinin (CCK)Gastrointestinal TractInhibition patsnap.com

Induction of Cellular Apoptosis in Research Models

This compound, as an antagonist of somatostatin receptors (SSTRs), is instrumental in elucidating the pro-apoptotic mechanisms initiated by native somatostatin and its agonistic analogs. The induction of apoptosis, or programmed cell death, is a key anti-neoplastic effect of somatostatin signaling, which has been observed in numerous tumor models. mcgill.ca This process is primarily mediated through specific somatostatin receptor subtypes, particularly SSTR2 and SSTR3. oup.com

Activation of SSTR3 is known to trigger apoptosis through a pathway dependent on the tumor suppressor protein p53. drugbank.com This involves the upregulation of p53 and the subsequent activation of the pro-apoptotic protein Bax. drugbank.comnih.gov In contrast, the apoptotic effect mediated by SSTR2 appears to be p53-independent. oup.com The signaling cascade for both receptors often involves the activation of phosphotyrosine phosphatases (PTPs), such as SHP-1, which can trigger intracellular pro-apoptotic signals. drugbank.comnih.gov

Research has demonstrated that somatostatin analogs can induce apoptosis in various cancer cell lines and animal models. mdpi.com For instance, in human somatotroph tumor cells, the somatostatin analog octreotide was shown to induce a dose-dependent increase in caspase-3 activity, a key executioner enzyme in apoptosis. researchgate.net This effect was specifically linked to the activation of SSTR2. researchgate.net Studies on neuroendocrine tumors have also shown that high-dose somatostatin analog treatment can increase the apoptotic index in patients, correlating with a biochemical response. nih.gov Furthermore, somatostatin signaling can modulate the expression of proteins in the Bcl-2 family, inhibiting anti-apoptotic proteins like Bcl-2 (via SSTR2) and inducing pro-apoptotic ones like Bax (via SSTR3). oup.com

The role of this compound in these models is to block these apoptotic effects. By competitively binding to SSTRs without initiating the downstream signaling cascade, it serves as a crucial tool to confirm that the observed apoptosis is indeed a receptor-mediated event.

Table 1: Somatostatin Receptor Subtypes and Associated Apoptotic Pathways

Receptor SubtypeKey Signaling Molecules/PathwaysApoptotic MechanismResearch Model Examples
SSTR2 SHP-1, PI3K/AKT inhibition, Bcl-2 inhibitionp53-independentHuman somatotroph tumors researchgate.net, Neuroendocrine tumors oup.com
SSTR3 p53, Bax, SHP-1p53-dependentTransfected CHO cells mcgill.ca, Colon cancer cells unipd.it

Hyperpolarization and Excitability Modulation in Neuronal Systems

This compound is a key pharmacological tool for investigating the influence of the somatostatinergic system on neuronal excitability. Somatostatin, acting as a neurotransmitter or neuromodulator, generally exerts an inhibitory action in the central nervous system. frontiersin.org A primary mechanism for this inhibition is the hyperpolarization of the neuronal membrane, which decreases the likelihood of action potential firing. nih.govnih.gov

Studies using intracellular recordings in various neuronal populations, such as those in the solitary tract complex, have shown that somatostatin induces hyperpolarization. nih.gov This effect is associated with an increase in potassium (K+) conductance. nih.gov Specifically, somatostatin has been found to augment a voltage-dependent, non-inactivating outward K+ current known as the M-current (IM). nih.gov By increasing the outward flow of positive potassium ions, the neuron's resting membrane potential becomes more negative, moving it further from the threshold required to fire an action potential, thus depressing excitability.

The application of this compound, a broad SSTR antagonist, effectively blocks these effects. nih.gov In slice electrophysiology experiments on pyramidal neurons, the hyperpolarization and reduced excitability induced by somatostatin application were prevented when this compound was present in the recording solution. nih.gov This demonstrates that the modulatory effects of somatostatin on neuronal excitability are dependent on direct activation of its receptors. nih.gov The ability of this compound to reverse or prevent somatostatin-induced hyperpolarization confirms that this action is a receptor-mediated process central to somatostatin's role in dampening cortical circuits. nih.gov

Table 2: Effects of Somatostatin and Cyclo-Somatostatin on Neuronal Membrane Properties

CompoundEffect on Resting Membrane PotentialEffect on K+ Conductance (IM)Overall Effect on Neuronal Excitability
Somatostatin Hyperpolarization (more negative) nih.govAugmentation nih.govDecreased nih.gov
Cyclo-Somatostatin Blocks somatostatin-induced hyperpolarization nih.govBlocks somatostatin-induced augmentationBlocks somatostatin-induced decrease in excitability nih.gov

Influence on Aβ Catabolism Pathways in Research Models

In the context of Alzheimer's disease research, the somatostatinergic system has been identified as a significant modulator of amyloid-beta (Aβ) peptide levels in the brain. nih.gov Aβ accumulation is a pathological hallmark of Alzheimer's, and its clearance from the brain is crucial. nih.gov Somatostatin signaling has been shown to enhance the catabolism (breakdown) of Aβ. nih.gov

A primary mechanism for this is the upregulation of Aβ-degrading enzymes, particularly neprilysin (NEP). nih.govnih.gov Research indicates that somatostatin, acting through SSTR1 and SSTR4, promotes NEP activity, thereby enhancing the degradation of extracellular Aβ. nih.govnih.gov Studies have also suggested a potential role for somatostatin in increasing the activity of insulin-degrading enzyme (IDE), which is involved in intracellular Aβ catabolism. nih.gov The activation of SSTR4, in particular, has been shown to increase the mRNA expression of both NEP and IDE. nih.gov

The loss of somatostatin and its receptors, which is observed in the brains of individuals with Alzheimer's disease, is thought to contribute to the gradual decline in Aβ clearance mechanisms. nih.govnih.gov this compound, by acting as a somatostatin receptor antagonist, can be used in research models to mimic this deficit. By blocking SSTRs, it can inhibit the somatostatin-induced upregulation of neprilysin activity. This allows researchers to investigate the specific contribution of the somatostatinergic system to Aβ clearance and to explore the consequences of its impairment, providing further evidence for the link between somatostatin signaling and Aβ pathology.

Table 3: Role of Somatostatin Signaling in Amyloid-β (Aβ) Catabolism

Receptor(s)Target Enzyme(s)Mechanism of ActionConsequence of Activation
SSTR1, SSTR4 Neprilysin (NEP) nih.govnih.govUpregulation of enzyme activity nih.govEnhanced extracellular Aβ degradation nih.gov
SSTR4 Neprilysin (NEP), Insulin-Degrading Enzyme (IDE) nih.govIncreased mRNA expression nih.govEnhanced potential for extracellular and intracellular Aβ degradation nih.gov

Structure Activity Relationship Sar and Conformational Analysis of Cyclo Somatostatin Acetate

Identification of Key Pharmacophore Elements for SSTR Interaction

The biological activity of somatostatin (B550006) analogs is critically dependent on a specific three-dimensional arrangement of key amino acid side chains, which constitutes the pharmacophore. This pharmacophore is essential for high-affinity binding to somatostatin receptors (SSTRs). The core pharmacophoric sequence is generally recognized as Phe-Trp-Lys-Thr, and its presentation in a specific β-turn conformation is crucial for receptor interaction. snmjournals.org

Role of D-Tryptophan and Lysine (B10760008) Residues in Biological Activity

The D-Tryptophan and Lysine residues are central to the biological activity of cyclo-somatostatin and its analogs. A critical structural feature for activity is the presence of a beta II' turn centered around the D-Tryptophan and Lysine (D-Trp-Lys) residues. nih.gov This specific turn is vital for maintaining the correct orientation of the adjacent side chains of Phenylalanine, Tryptophan, and Lysine. nih.gov

In biologically active analogs, the side chains of both Lysine and D-Tryptophan are observed to extend away from the peptide ring and remain in close proximity to each other. nih.gov This spatial arrangement is believed to be a key element for biological recognition by the somatostatin receptors. Disruption or absence of the beta II' turn at the D-Trp-Lys segment leads to a significant loss of activity, highlighting the indispensable role of this structural motif. nih.gov Furthermore, studies on short peptides containing L- or D-Tryptophan residues are used to understand the differences in reactivity between its optical isomers. mdpi.com

Importance of Phenylalanine Side Chain Orientation

The orientation of the Phenylalanine (Phe) side chains is another crucial factor in the structure-activity relationship of somatostatin analogs. The turn structure involving D-Tryptophan and Lysine is important for maintaining the proper orientation of the Phenylalanine side chain, among others. nih.gov Research on bicyclic analogs has provided evidence that Phe residues at positions 6 and 11 can stabilize the biologically active conformer through hydrophobic interactions, without directly interacting with the receptor itself. nih.gov The ability of Phenylalanine side chains to adopt various conformations can facilitate the binding of substrates with different characteristics. nih.govplos.org

Influence of Structural Modifications on Conformational Preferences

Structural modifications to the somatostatin peptide backbone and side chains have a profound impact on its conformational preferences, which in turn influences receptor binding affinity and selectivity.

Impact of Cyclization on Peptide Conformation

Cyclization is a key strategy used to develop conformationally restricted analogs of somatostatin with improved biological and pharmacological properties. nih.gov By linking the N-terminus and C-terminus or by cyclizing through amino acid side chains, the flexibility of the linear peptide is significantly reduced. nih.gov This constraint helps to stabilize the desired bioactive conformation, particularly the β-turn at the pharmacophore region, which is essential for high-affinity receptor binding. snmjournals.org The reduced flexibility afforded by cyclization makes these peptides convenient models for studying turn formations and refining pharmacophore models. nih.gov

Effect of Metal Coordination on Analog Pharmacophore

The introduction of a metal center to create re-cyclized analogs significantly influences the peptide's structure and receptor affinity. In a series of Rhenium(V)-cyclized octreotide (B344500) analogues, the ReO metal center was found to coordinate with the two cysteine sulfurs and the amide nitrogen of the third amino acid in the sequence. snmjournals.org This metal coordination can perturb the critical β-turn of the pharmacophore. snmjournals.org The proximity of the metal center to the β-turn can disrupt the conformation required for receptor binding, often leading to lower binding affinities compared to the parent disulfide-cyclized peptides. snmjournals.org Despite this, three-dimensional molecular structures of Re-cyclized analogs show that the pharmacophore turn can appear very similar to the disulfide-cyclized version, with minor differences attributed to the metal coordination. nih.gov

Table 1: Somatostatin Receptor Binding Affinities of Rhenium-Cyclized Octreotide Analogues This table is interactive. You can sort the data by clicking on the column headers.

Compound Modification SSTR Binding Affinity (IC50)
Ac-octreotide analogue N-acetylated Lowest affinity in the series
Octreotide analogue Unmodified N-terminus Higher affinity than Ac-octreotide
Ac-Tyr3-octreotate analogue N-acetylated, Tyr3 sub. Higher affinity than octreotide
Tyr3-octreotate analogue Tyr3 substitution Highest affinity in the series

Computational and Experimental Methods for Conformational Elucidation of Cyclo-Somatostatin Acetate (B1210297)

The three-dimensional structure of cyclo-somatostatin acetate and its analogs is crucial for their biological activity. A variety of computational and experimental techniques are employed to elucidate their conformation in different environments. These methods provide detailed insights into the peptide's secondary structure, backbone torsion angles, and the spatial arrangement of amino acid side chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. For this compound and its analogs, ¹H NMR spectroscopy is used to obtain information about the distances between protons through Nuclear Overhauser Effect (NOE) measurements. These NOE-derived distance restraints, along with coupling constants, are then used in molecular modeling programs to calculate a family of structures consistent with the experimental data.

Studies on somatostatin analogs have shown that they often exist in a conformational equilibrium in solution. For instance, detailed ¹H NMR analysis of octreotide in DMSO-d6 revealed an equilibrium between antiparallel β-sheet structures and conformations containing a 3₁₀ helix-like fold at the C-terminus. acs.orgmcmaster.ca This finding highlights the importance of a multi-conformational approach to NMR data refinement to avoid averaging artifacts. acs.orgmcmaster.ca The conformation of these peptides can also be influenced by the solvent, as demonstrated in studies comparing aqueous solutions with organic solvents like DMSO. nih.gov

Two-dimensional NMR techniques, such as TOCSY and NOESY, have been instrumental in characterizing the main conformation of somatostatin analogs in solution. mdpi.com High-field NMR (800MHz) in aqueous solution, combined with molecular dynamics calculations, has been used to determine the 3D structure of potent SSTR3-selective somatostatin analogs for the first time. wiley.com Recent advancements have enabled the complete assignment of ¹H, ¹³C, and ¹⁵N chemical shifts of octreotide acetate in an aqueous buffer at physiological pH, providing a crucial reference for future structural and interaction studies. osti.govnih.govresearchgate.net

Table 1: Representative ¹H NMR Chemical Shifts (ppm) for Octreotide Acetate in Aqueous Buffer

Amino Acid Residue Amide Proton (NH) Alpha Proton (Hα) Side Chain Protons
D-Phe¹ 8.35 4.60 7.2-7.4 (Aromatic)
Cys² 8.50 4.45 2.8-3.2 (Hβ)
Phe³ 8.10 4.75 7.1-7.3 (Aromatic)
D-Trp⁴ 7.95 4.80 7.0-7.6 (Indole)
Lys⁵ 7.80 4.20 1.3-1.8, 2.9 (Aliphatic)
Thr⁶ 7.90 4.15 1.2 (CH₃), 4.0 (Hβ)
Cys⁷ 8.20 4.55 2.9-3.3 (Hβ)
Thr-ol⁸ 7.50 3.90 1.1 (CH₃), 3.8 (Hβ)

> Note: Chemical shifts are approximate and can vary with experimental conditions.

X-ray Crystallography for Solid-State Conformation

The crystal structure of octreotide revealed a specific backbone conformation stabilized by a network of intramolecular hydrogen bonds. nih.gov Interestingly, the conformations observed in the solid state can correspond to one of the conformations present in the solution equilibrium. For example, X-ray diffraction studies of sandostatin (octreotide) have shown that it can adopt both β-sheet and 3₁₀ helix-like secondary structures, which is consistent with the conformational equilibrium observed in NMR studies. acs.orgmcmaster.ca The comparison of crystal structures with NMR and molecular modeling data provides a more complete understanding of the conformational landscape of these peptides. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful method for analyzing the secondary structure of peptides in various environments, including aqueous solutions, organic solvents, and lipid bilayers. nih.gov The amide I band (1600-1700 cm⁻¹) in the FTIR spectrum is particularly sensitive to the peptide backbone conformation. longdom.orglongdom.org By analyzing the position and shape of the amide I band, it is possible to estimate the relative amounts of different secondary structural elements.

For somatostatin and its analogs, FTIR has been used to identify β-pleated sheet structures. nih.gov Polarized ATR-FTIR can also provide information about the orientation of these secondary structural elements within a lipid membrane. nih.gov The technique is also sensitive to hydrogen-deuterium exchange, which can be monitored through the amide II band, providing insights into the solvent accessibility of different parts of the peptide. nih.gov

Table 2: Characteristic Amide I FTIR Frequencies for Peptide Secondary Structures

Secondary Structure Characteristic Frequency Range (cm⁻¹)
α-Helix 1650 - 1658

Molecular Dynamics Simulations and Computational Modeling

Molecular dynamics (MD) simulations and computational modeling are essential tools for exploring the conformational landscape of this compound and its analogs in detail. researchgate.net These methods can simulate the dynamic behavior of the peptide over time, providing insights into its flexibility and the interplay of different conformations. researchgate.net MD simulations are often used in conjunction with experimental data from NMR or X-ray crystallography to refine and validate the determined structures. nih.gov

Computational studies have been used to model the energetically feasible conformations of somatostatin analogs and to suggest unique conformations of the key Phe/Ala(i)-D-Trp(i+1)-Lys(i+2)-Thr(i+3) fragment that are characteristic for interactions with specific somatostatin receptor subtypes. nih.gov Recent μs-long multi-copy MD simulations have been employed to study the dynamics of SSTR2 in its apo, agonist-bound (including octreotide), and antagonist-bound states, providing a detailed picture of the conformational changes involved in receptor activation. nih.gov These simulations have also been crucial in understanding the role of the extracellular loop 2 in ligand binding and recognition across different somatostatin receptor isoforms. nih.govwindows.net

Advanced Research Methodologies for Cyclo Somatostatin Acetate Characterization

Biochemical and Cell-Based Assay Techniques

The functional characterization of Cyclo-Somatostatin acetate (B1210297) relies heavily on a suite of biochemical and cell-based assays designed to probe its interaction with SSTRs and its influence on cellular signaling and behavior.

In Vitro Receptor Binding Assays and IC50 Determination

A fundamental step in characterizing Cyclo-Somatostatin acetate is to determine its binding affinity and selectivity for the five SSTR subtypes (SSTR1-5). This is typically achieved through in vitro competitive binding assays. In these assays, cell membranes or whole cells expressing a specific SSTR subtype are incubated with a radiolabeled somatostatin (B550006) analog (the ligand) and increasing concentrations of unlabeled this compound. The ability of this compound to displace the radioligand from the receptor is measured, and from this data, the half-maximal inhibitory concentration (IC50) is calculated. The IC50 value represents the concentration of this compound required to inhibit 50% of the specific binding of the radioligand.

Lower IC50 values indicate a higher binding affinity. By performing these assays for each of the five SSTR subtypes, a binding affinity profile for this compound can be established. Cyclosomatostatin is recognized as a non-selective somatostatin receptor antagonist, indicating that it binds to multiple SSTR subtypes without a strong preference for any single one. rndsystems.comtocris.com

Table 1: Illustrative Receptor Binding Affinity (IC50, nM) of Somatostatin Analogs This table is illustrative and compiles representative data for various somatostatin analogs to provide context for the type of data generated in these assays. Specific IC50 values for this compound across all receptor subtypes are not readily available in a single comprehensive source.

Compoundsst1sst2sst3sst4sst5
Somatostatin-141.50.21.01.40.6
Octreotide (B344500)>10000.674>100013
Lanreotide151.3122006.2
Pasireotide9.31.01.5>1000.16

Receptor Internalization Studies

Upon agonist binding, G protein-coupled receptors like SSTRs are often internalized into the cell, a process that plays a crucial role in signal desensitization and receptor trafficking. As an antagonist, this compound is not expected to induce receptor internalization. nih.gov Instead, its ability to block agonist-induced internalization is a key aspect of its characterization.

Receptor internalization can be visualized and quantified using techniques such as confocal microscopy with fluorescently labeled ligands or antibodies against the receptor. In a typical experiment, cells expressing a specific SSTR subtype are treated with a fluorescently labeled somatostatin agonist in the presence or absence of this compound. The internalization of the fluorescent agonist is then monitored over time. It is expected that this compound would inhibit the agonist-induced translocation of the receptor from the cell surface to intracellular compartments.

Cell Proliferation and Viability Assays (e.g., MTT assay)

The effect of this compound on cell proliferation and viability is a critical aspect of its functional characterization, particularly in the context of cancer research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity, which is often used as an indicator of cell viability and proliferation. atcc.orgjapsonline.com

In this assay, viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals. atcc.org These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. A decrease in absorbance in cells treated with a compound compared to untreated control cells suggests a reduction in cell viability or proliferation. atcc.org

While somatostatin and its agonists are known to have antiproliferative effects on various cancer cells nih.gov, the role of an antagonist like this compound is more complex. In some contexts, it has been reported to act as a potent antiproliferative agonist. rndsystems.com In other scenarios, as an antagonist, it would be expected to block the antiproliferative effects of endogenous somatostatin. The specific effect of this compound on cell proliferation would likely be cell-type dependent and influenced by the presence of endogenous somatostatin and the specific SSTR subtypes expressed.

Gene Expression and Protein Level Analysis related to SSTR Signaling

To understand the molecular mechanisms underlying the effects of this compound, it is essential to investigate its impact on the expression of genes and the levels of proteins involved in SSTR signaling pathways. Upon activation by an agonist, SSTRs trigger a cascade of intracellular events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of protein phosphatases. nih.gov

Techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) can be used to measure changes in the mRNA levels of genes downstream of SSTR activation. For example, one could examine the expression of genes involved in cell cycle regulation or apoptosis.

Western blotting is a powerful technique to analyze changes in protein levels and their phosphorylation status. researchgate.net Following treatment with this compound, cell lysates can be prepared and subjected to Western blot analysis using antibodies specific for key signaling proteins such as ERK (extracellular signal-regulated kinase), Akt, and various cyclins and cyclin-dependent kinases. As an antagonist, this compound would be expected to block the agonist-induced changes in the phosphorylation and expression of these signaling molecules.

Electrophysiological Recording Techniques for Neuronal Activity

Given the important role of somatostatin in regulating neuronal activity, electrophysiological techniques are invaluable for characterizing the effects of this compound on neurons. Whole-cell patch-clamp recording is a powerful technique that allows for the measurement of the electrical properties of individual neurons. nih.gov

In a study investigating the effects of somatostatin on pyramidal neurons in the prelimbic cortex, whole-cell current-clamp recordings were performed. nih.gov The application of somatostatin resulted in a hyperpolarization of the resting membrane potential and a decrease in neuronal excitability. The co-application of the SSTR antagonist "cyclo-SST" (Cyclosomatostatin) was shown to block these effects, confirming that the actions of somatostatin were mediated by SSTRs. nih.gov These experiments demonstrate the utility of electrophysiological recordings in confirming the antagonistic properties of this compound at the level of neuronal function.

Analytical Chemistry Techniques for Peptide Characterization

The purity, identity, and stability of a synthetic peptide like this compound are critical for the reliability of biological data. A range of analytical chemistry techniques are employed to ensure the quality of the compound.

High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a cornerstone technique for the purification and purity assessment of peptides. longdom.org In RP-HPLC, the peptide is passed through a column containing a nonpolar stationary phase. A mobile phase with a gradient of increasing organic solvent is used to elute the peptide. The retention time of the peptide is a characteristic property that can be used for its identification. The purity of the sample can be determined by the area of the main peak relative to the total area of all peaks in the chromatogram. The purity of Cyclosomatostatin is often reported as ≥95% as determined by HPLC. tocris.com

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and sequence of peptides. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of biomolecules like peptides. nih.gov In ESI-MS, the peptide solution is sprayed into the mass spectrometer, generating multiply charged ions. The mass-to-charge ratio (m/z) of these ions is measured, and from the resulting spectrum, the molecular weight of the peptide can be accurately determined. Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and obtain sequence information, further confirming its identity.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity of this compound and for monitoring its stability over time. This method separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For peptides like this compound, reversed-phase HPLC (RP-HPLC) is the most common modality.

In a typical RP-HPLC setup, a nonpolar stationary phase (often a C18 silica-based column) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, often with additives like trifluoroacetic acid (TFA) to improve peak shape. A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is typically employed to effectively separate the target peptide from any impurities. The purity of this compound is generally expected to be ≥95% when analyzed by HPLC. utechproducts.comsigmaaldrich.comsigmaaldrich.com

Stability-indicating HPLC methods are specifically designed to separate the intact peptide from its potential degradation products that might arise under various stress conditions (e.g., exposure to light, heat, or changes in pH). By subjecting the compound to forced degradation studies and developing an HPLC method that can resolve the parent peak from all degradation product peaks, the stability of the compound under different storage and handling conditions can be accurately determined.

Table 1: Illustrative HPLC Parameters for Peptide Analysis

Parameter Typical Value/Condition
Column C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm or 280 nm
Purity Specification ≥95%

Mass Spectrometry (MS), including LC-ESI-MS

Mass Spectrometry (MS) is an indispensable tool for the structural characterization of this compound, providing precise molecular weight information and enabling the elucidation of its amino acid sequence and structural integrity. When coupled with liquid chromatography (LC-MS), it allows for the analysis of complex mixtures and the identification of impurities and degradation products.

Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides and proteins, as it allows for the generation of intact molecular ions with multiple charges, which can be readily analyzed by the mass spectrometer. High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the elemental composition of this compound (C₄₄H₅₇N₇O₆, MW: 779.98). scbt.combiosynth.com

Tandem mass spectrometry (MS/MS) is used for sequencing the peptide. In this technique, the molecular ion of the peptide is isolated, fragmented through collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), and the resulting fragment ions are analyzed. The fragmentation pattern, characterized by specific b- and y-ions resulting from cleavage of the peptide backbone, allows for the confirmation of the amino acid sequence. For instance, in the MS/MS analysis of the related natural peptide somatostatin-14, characteristic fragment ions can be identified that correspond to specific cleavages in the peptide chain, confirming its sequence. researchgate.net

UV Spectrophotometry for Quantification

UV Spectrophotometry is a widely used method for the quantification of peptides in solution. This technique relies on the principle that molecules containing chromophores, such as the aromatic amino acid residues (Phenylalanine, Tryptophan) present in this compound, absorb light in the ultraviolet range. The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the peptide in the solution, as described by the Beer-Lambert law.

The quantification is typically performed by measuring the absorbance at the wavelength of maximum absorption (λmax). For peptides containing tryptophan and tyrosine, the λmax is often around 280 nm. However, for more general peptide bond absorbance, a wavelength of around 210-220 nm is used. The specific λmax and the molar extinction coefficient for this compound would need to be empirically determined for precise quantification.

Table 2: Key Aromatic Amino Acids in Cyclo-Somatostatin and their UV Absorbance Properties

Amino Acid Abbreviation Typical λmax (nm)
Phenylalanine Phe ~257
Tryptophan Trp ~280

Radiolabeling Methodologies for Research Applications

Radiolabeling of this compound is crucial for its use in various research applications, particularly in molecular imaging and biodistribution studies. The introduction of a radionuclide allows for the non-invasive tracking of the peptide in biological systems.

Bifunctional Chelating Agent Strategies for Radiometal Incorporation

This is the most common strategy for labeling peptides with metallic radionuclides. It involves a two-step process. First, the peptide is covalently attached to a bifunctional chelating agent (BFCA). A BFCA is a molecule that has two distinct functional groups: one that reacts with a functional group on the peptide (e.g., an amine group on a lysine (B10760008) residue) to form a stable covalent bond, and another part that acts as a chelator to tightly bind a radiometal.

Commonly used chelators for somatostatin analogs include derivatives of DTPA (diethylenetriaminepentaacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). DOTA is particularly favored due to its ability to form highly stable complexes with a variety of radiometals, including Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Yttrium-90 (⁹⁰Y). Once the peptide-chelator conjugate is formed and purified, it can be radiolabeled by incubation with the desired radiometal under appropriate conditions of pH and temperature.

Direct Radiolabeling Approaches

Direct radiolabeling involves the incorporation of a radionuclide directly into the peptide's structure without the use of a bifunctional chelating agent. This approach is typically used for non-metallic radionuclides, most notably radioiodine isotopes such as Iodine-123 (¹²³I), Iodine-125 (¹²⁵I), and Iodine-131 (¹³¹I).

For a peptide to be directly iodinated, it must typically contain a tyrosine or histidine residue. The iodination occurs via an electrophilic substitution reaction on the phenol (B47542) ring of tyrosine. Common methods to facilitate this reaction include the use of oxidizing agents like Chloramine-T, or solid-phase reagents such as Iodo-Gen® or Iodo-Beads®. nih.gov These solid-phase reagents are often preferred as they are more gentle and can be easily removed from the reaction mixture, simplifying the purification of the radiolabeled peptide. nih.gov The reaction conditions, including the amount of oxidizing agent and reaction time, must be carefully optimized to achieve good radiochemical yield and purity while minimizing oxidation of the peptide itself. nih.gov

Future Directions and Emerging Research Avenues for Cyclo Somatostatin Acetate

Integration of Multi-Omics Data in Peptide Research

The integration of multiple "omics" disciplines—genomics, proteomics, transcriptomics, and metabolomics—offers a holistic approach to understanding the multifaceted effects of Cyclo-Somatostatin acetate (B1210297). nih.govbrighton.ac.ukbrighton.ac.ukresearchgate.nettaylorfrancis.com By combining these large-scale biological data sets, researchers can move beyond a single-target, single-pathway perspective to a more comprehensive systems biology view. nih.gov

Genomics and Transcriptomics: Genomic and transcriptomic analyses can elucidate how Cyclo-Somatostatin acetate influences gene expression and regulation in target cells. For instance, studying the changes in mRNA levels in pituitary adenoma cells after treatment could reveal novel genes and signaling pathways modulated by the peptide, beyond the well-established somatostatin (B550006) receptor (SSTR) signaling. This approach can help identify genetic biomarkers that predict a patient's response to this compound therapy. nih.gov

Proteomics and Metabolomics: Proteomics allows for the large-scale study of proteins, their functions, and interactions, providing insights into how this compound alters the cellular proteome. nih.gov This can uncover previously unknown protein targets or signaling cascades affected by the peptide. Metabolomics, the study of small molecule metabolites, can reveal shifts in cellular metabolism induced by this compound, offering a functional readout of its biological activity. nih.gov

The true power of this approach lies in the integration of these data streams. For example, a combined analysis could link a this compound-induced change in gene expression (transcriptomics) to a corresponding alteration in protein levels (proteomics) and a subsequent shift in metabolic pathways (metabolomics). This multi-layered understanding is crucial for a complete picture of the peptide's mechanism of action and for the discovery of novel therapeutic applications.

Omics FieldApplication in this compound ResearchPotential Insights
Genomics Identifying genetic variations that influence response to treatment.Predictive biomarkers for therapeutic efficacy.
Transcriptomics Analyzing changes in gene expression in response to the peptide.Elucidation of downstream signaling pathways and novel gene targets.
Proteomics Profiling alterations in protein expression and post-translational modifications.Identification of direct and indirect protein interaction partners.
Metabolomics Measuring changes in cellular metabolite concentrations.Understanding the functional impact on cellular metabolism and bioenergetics.

Advanced Computational Design and Simulation of Somatostatin Analogs

Computational methods are revolutionizing the design and optimization of peptide therapeutics. nih.govresearchgate.net For this compound, these in silico approaches can accelerate the development of next-generation analogs with improved properties.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between this compound and its receptors at an atomic level. nih.govwindows.netresearchgate.net By simulating the conformational changes of both the peptide and the receptor over time, researchers can gain a deeper understanding of the binding kinetics and the structural determinants of affinity and selectivity. nih.govwindows.net This knowledge is invaluable for the rational design of new analogs with enhanced binding characteristics for specific SSTR subtypes. nih.govnih.gov

Machine Learning (ML) and Artificial Intelligence (AI): ML and AI algorithms can be trained on existing data from known somatostatin analogs to predict the biological activity of novel, computationally designed peptides. nih.govnih.govresearchgate.net These models can analyze complex structure-activity relationships that are not immediately apparent to human researchers, thereby guiding the synthesis of candidates with a higher probability of success. nih.govnih.gov This data-driven approach can significantly reduce the time and cost associated with traditional trial-and-error methods of drug discovery. nih.gov

The synergy between MD simulations and ML models is particularly powerful. MD simulations can generate rich datasets on peptide dynamics and interactions, which can then be used to train more accurate and predictive ML models for the high-throughput virtual screening of new analog libraries.

Computational ToolApplication for this compound AnalogsDesired Outcome
Molecular Dynamics (MD) Simulations Simulating the binding of analogs to SSTR subtypes.Understanding conformational changes and predicting binding affinity.
Homology Modeling Creating 3D models of SSTRs for which experimental structures are unavailable.Facilitating structure-based drug design.
Machine Learning (ML) Predicting the bioactivity of novel peptide sequences based on existing data.Accelerating the discovery of potent and selective analogs. nih.govresearchgate.net
Virtual Screening Computationally screening large libraries of potential analogs.Identifying promising candidates for synthesis and experimental testing.

Development of Novel Analytical Techniques for Peptide Characterization

The comprehensive characterization of cyclic peptides like this compound is analytically challenging due to their complex, constrained structures. Advances in analytical chemistry are providing more powerful tools for their detailed analysis.

Advanced Mass Spectrometry (MS): Multistage tandem mass spectrometry (MS/MS) in an ion-trap mass spectrometer is a powerful technique for sequencing cyclic peptides. nih.govnih.gov This method allows for the sequential removal of amino acid residues, enabling unambiguous determination of the peptide sequence, which can be difficult with conventional MS/MS approaches due to the random nature of ring opening. nih.govnih.govfrontierspartnerships.orgresearchgate.net High-resolution mass spectrometry, such as quadrupole time-of-flight (Q-TOF) MS, provides high mass accuracy, which is crucial for the structural characterization of cyclic peptides and their fragments. shimadzu.com

Innovative Chromatography: The development of novel chromatographic methods is essential for the efficient purification and analysis of this compound and its analogs. Techniques such as two-dimensional liquid chromatography offer enhanced separation power for complex peptide mixtures. Furthermore, the exploration of greener, more sustainable solvents and stationary phases in high-performance liquid chromatography (HPLC) is an important area of development.

These advanced analytical techniques are not only crucial for quality control in the manufacturing of this compound but also for detailed metabolic and pharmacokinetic studies to understand its fate in biological systems.

Analytical TechniqueApplication in this compound Research
Multistage Mass Spectrometry (MS/MS) Unambiguous sequencing of the cyclic peptide structure. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS) Accurate mass determination for structural confirmation and metabolite identification.
Two-Dimensional Liquid Chromatography (2D-LC) High-resolution separation of complex peptide mixtures and impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed 3D structural elucidation in solution.

Expanding the Repertoire of Research Models for this compound Studies

To better predict the clinical efficacy of this compound, it is imperative to move beyond traditional two-dimensional (2D) cell cultures and simple animal models. The development and utilization of more physiologically relevant research models is a key future direction.

Three-Dimensional (3D) Cell Cultures and Organoids: 3D cell culture systems, such as spheroids and organoids, more accurately mimic the in vivo microenvironment of tissues. nih.govnih.govmdpi.comgbo.comresearchgate.netnih.govnih.gov Cells grown in 3D have been shown to exhibit different responses to drugs compared to those in 2D cultures. nih.govmdpi.com For instance, neuroendocrine tumor cells cultured as 3D spheroids show different levels of SSTR expression and hormonal secretion in response to somatostatin analogs compared to their 2D counterparts. nih.gov Patient-derived organoids, which are miniature, self-organizing 3D structures grown from a patient's own cells, offer a highly personalized model to test the efficacy of this compound. researchgate.netnih.govnih.gov

Advanced Animal Models: The development of more sophisticated animal models, such as humanized mice (mice engrafted with human cells or tissues) or genetically engineered mouse models that more accurately recapitulate human diseases, will provide more predictive in vivo data on the pharmacokinetics and pharmacodynamics of this compound. These models are particularly valuable for studying the effects of the peptide on complex biological processes like tumor angiogenesis and immune modulation. nih.gov

The adoption of these advanced models will bridge the gap between preclinical research and clinical outcomes, ultimately leading to a more efficient and successful development of this compound-based therapies.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing and characterizing Cyclo-Somatostatin acetate in vitro?

  • Methodological Answer : Synthesis requires precise cyclization of the somatostatin analog backbone, with purity optimization via reverse-phase HPLC (≥95% purity recommended). Characterization should include NMR (1H/13C) for structural confirmation, mass spectrometry (MALDI-TOF or ESI) for molecular weight validation, and circular dichroism to verify secondary structure integrity . Storage conditions (-20°C in lyophilized form, reconstituted in PBS at pH 7.4) are critical to prevent peptide degradation .

Q. How do researchers validate this compound’s receptor binding specificity in competitive assays?

  • Methodological Answer : Use radioligand displacement assays (e.g., ¹²⁵I-labeled somatostatin-14) on somatostatin receptor (SSTR) subtypes 1–5 transfected into HEK293 cells. Calculate IC₅₀ values and compare binding affinities (Ki) using nonlinear regression analysis. Ensure parallel controls with native somatostatin to assess competitive inhibition efficacy .

Q. What analytical techniques are recommended for assessing peptide stability in biological matrices?

  • Methodological Answer : Stability studies in serum or plasma should employ LC-MS/MS with isotopically labeled internal standards. Monitor degradation kinetics at 37°C over 24–72 hours, quantifying intact peptide levels. Pre-analytical steps (e.g., protease inhibitors, rapid freezing) are essential to minimize ex vivo degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported SSTR subtype selectivity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., receptor expression levels, buffer composition). Conduct cross-laboratory validation using standardized protocols (e.g., Euroscreen SSTR binding guidelines) and perform meta-analyses of published Ki values with random-effects models to quantify heterogeneity .

Q. What experimental designs are optimal for evaluating this compound’s in vivo pharmacokinetics and tissue distribution?

  • Methodological Answer : Use dual-isotope labeling (³H/¹⁴C) in rodent models, with serial blood/tissue sampling. Employ compartmental modeling (e.g., non-linear mixed-effects) to estimate clearance (CL), volume of distribution (Vd), and half-life (t½). Validate biodistribution via autoradiography or PET imaging with ⁶⁸Ga-labeled analogs .

Q. How should researchers address formulation challenges for long-term in vivo studies?

  • Methodological Answer : Develop lyophilized formulations with cryoprotectants (e.g., trehalose) to enhance shelf-life. For sustained release, test biodegradable PLGA microparticles, characterizing encapsulation efficiency (UV-Vis) and in vitro release profiles (dialysis methods). Stability under stress conditions (e.g., pH, temperature) must comply with ICH Q1A guidelines .

Data Analysis & Reporting

Q. What statistical approaches are recommended for dose-response studies involving this compound?

  • Methodological Answer : Use four-parameter logistic regression (4PL) to model dose-response curves, reporting EC₅₀/ED₅₀ values with 95% confidence intervals. For non-linear kinetics, apply Bayesian hierarchical models to account for inter-subject variability. Sensitivity analyses (e.g., Monte Carlo simulations) should assess parameter uncertainty .

Q. How to ensure reproducibility in functional assays (e.g., cAMP inhibition)?

  • Methodological Answer : Adopt the "BRET-based cAMP biosensor" system for real-time quantification in live cells. Normalize data to forskolin-stimulated controls and include replicate experiments (n ≥ 6) across multiple passages. Report results following MIACA (Minimum Information About a Cellular Assay) standards .

Ethical & Regulatory Considerations

Q. What documentation is required for preclinical studies using this compound in animal models?

  • Methodological Answer : Submit protocols to institutional animal care committees (IACUC), including justification of sample size (power analysis) and humane endpoints. Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments, detailing anesthesia, euthanasia methods, and post-operative care .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.